N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic organic compound classified under the oxalamide family. This compound is notable for its unique structural features, including the presence of both furan and indoline moieties, which may contribute to distinct biological and chemical properties. The compound's IUPAC name is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide, and it has a molecular formula of C24H25N3O3 with a molecular weight of 403.482 g/mol.
The compound can be sourced from various chemical suppliers, including EvitaChem and BenchChem, which provide it for research purposes only, indicating its potential applications in scientific studies rather than therapeutic use.
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves several key steps:
Industrial production methods focus on optimizing the synthetic route to enhance yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals.
The molecular structure of N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C24H25N3O3/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
This representation provides insight into the connectivity and arrangement of atoms within the molecule.
The molecular weight is approximately 403.482 g/mol with a molecular formula of C24H25N3O3. The compound has a complex structure that likely influences its reactivity and interactions with biological targets.
N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions typical for oxalamides:
The specific reaction conditions (e.g., temperature, solvent choice) can significantly affect the outcomes and yields of these reactions. Careful optimization is essential for achieving desired products in synthetic applications.
The mechanism by which N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves multiple pathways:
N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has potential applications in various fields:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7